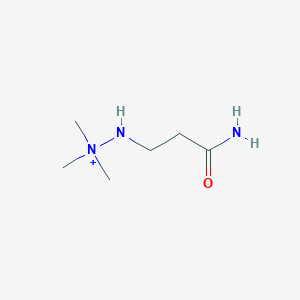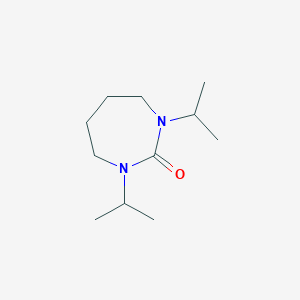
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- is a chemical compound with a unique structure that includes a hydrazinium core and a 3-amino-3-oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- exerts its effects involves interactions with molecular targets and pathways within cells. The specific molecular targets and pathways are not well-characterized, but it is believed that the compound can interact with enzymes and other proteins, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinium, 1-(3-amino-3-oxopropyl)-1,1-diethyl-: This compound has a similar structure but with diethyl groups instead of trimethyl groups.
Hydrazinium, 1-(3-amino-3-oxopropyl)-1,1-dimethyl-: Another similar compound with dimethyl groups.
Uniqueness
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
88419-24-3 |
|---|---|
Formule moléculaire |
C6H16N3O+ |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
[(3-amino-3-oxopropyl)amino]-trimethylazanium |
InChI |
InChI=1S/C6H15N3O/c1-9(2,3)8-5-4-6(7)10/h8H,4-5H2,1-3H3,(H-,7,10)/p+1 |
Clé InChI |
RNSPYWHQLJIXRR-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)NCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)


![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)

![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
